This compound can be classified as an amino acid derivative due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH). The pyrrolidine moiety contributes to its structural complexity and may influence its biological activity. Its synthesis often involves reactions that are common in organic chemistry, particularly those used for creating chiral centers.
The synthesis of Methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid typically involves several steps, including:
Methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid has a complex structure characterized by:
The molecular formula can be represented as CHNO, indicating the presence of two nitrogen atoms, which is significant for its biological activity. The stereochemistry around the pyrrolidine ring may also play a crucial role in its pharmacological properties.
Methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts or activating agents (e.g., coupling reagents like EDC or DCC for amidation).
The mechanism of action for Methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid is not fully elucidated but may involve:
Studies exploring similar compounds suggest that modifications on the pyrrolidine ring can enhance binding affinity and selectivity towards specific biological targets.
Methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid exhibits several notable physical and chemical properties:
Experimental data on solubility and stability should be referenced from empirical studies for accurate characterization.
Methyl-(1-methyl-pyrrolidin-3-yl)-amino-acetic acid has potential applications in various fields:
Pyrrolidine rings represent a privileged heterocyclic scaffold in drug discovery due to their presence in biologically active molecules and natural products. The saturated five-membered nitrogen-containing ring provides structural rigidity while maintaining conformational flexibility, enabling optimal interactions with biological targets. Specifically, 3-aminopyrrolidine derivatives like [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid contain a chiral center that influences stereoselective binding to therapeutic targets. This compound features two critical pharmacophoric elements: the tertiary amine within the pyrrolidine ring that potentially serves as a hydrogen bond acceptor, and the acetic acid moiety that can participate in electrostatic interactions or act as a zwitterionic modulator under physiological conditions [10].
The spatial orientation of substituents on the pyrrolidine ring significantly impacts biological activity. For [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid, the N-methyl group at position 1 reduces secondary amine nucleophilicity, potentially enhancing blood-brain barrier penetration. The methylamino group at position 3 creates a disubstituted amine motif that can serve as a bioisostere for peptide bonds or other hydrogen-bonding functionalities. This molecular architecture is frequently exploited in CNS-targeting therapeutics due to its ability to mimic endogenous neurotransmitter structures [10].
Substituted pyrrolidines serve as versatile bioisosteric replacements in medicinal chemistry, particularly for modifying peptide backbones and improving drug-like properties. The [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid structure contains two key bioisosteric elements: the pyrrolidine ring can replace proline residues, while the acetic acid moiety serves as a carboxylic acid bioisostere. This dual functionality enables the compound to mimic natural amino acids while conferring enhanced metabolic stability and altered physicochemical profiles [3].
Compared to acyclic analogs, the constrained pyrrolidine ring reduces the entropic penalty during target binding, potentially enhancing affinity. The methylamino-acetic acid side chain exhibits conformational similarity to GABA derivatives, suggesting potential applications in neurotransmitter-targeted therapies. Computational analyses indicate that the zwitterionic form predominates at physiological pH, with the protonated tertiary amine and deprotonated carboxylic acid creating a dipolar configuration that mimics endogenous signaling molecules. This charge distribution facilitates interactions with ionotropic receptors and transporters, making such compounds valuable for CNS drug development [8] [10].
Table 1: Bioisosteric Applications of Pyrrolidine Derivatives in Drug Design
| Biological Target | Conventional Moiety | Pyrrolidine Bioisostere | Advantages Gained |
|---|---|---|---|
| Peptide Backbones | Proline/Proline Analogs | 3-Aminopyrrolidine | Enhanced metabolic stability, reduced flexibility |
| GABA Analogs | 4-Aminobutyric Acid | Pyrrolidine-acetic Acid | Improved BBB penetration, conformational restraint |
| Catecholamine Mimetics | Phenethylamine | 3-Arylpyrrolidine | Reduced oxidation susceptibility, chiral control |
| Histidine Mimetics | Imidazole | N-substituted Pyrrolidine | pKa modulation, reduced aromatic metabolism |
The bioisosteric potential of [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid must be evaluated against related saturated nitrogen heterocycles, particularly piperidine and azetidine analogs. Ring size differences profoundly impact molecular properties: azetidines (4-membered rings) exhibit increased ring strain and higher basicity (pKa ~11.3) compared to pyrrolidines (5-membered, pKa ~10.8) and piperidines (6-membered, pKa ~11.1). This strain influences conformational behavior and target binding, with azetidines favoring inverted puckering that alters substituent presentation [3].
Piperidine derivatives like 3-amido-3-aryl-piperidines demonstrate excellent GlyT1 inhibition (IC50 = 10-140 nM), attributed to their ability to adopt both equatorial and axial substituent orientations. However, [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid offers superior molecular economy (lower MW) and reduced lipophilicity parameters (calculated cLogP ≈ -0.2) compared to piperidine analogs (cLogP ≈ 1.5-2.0). This enhanced polarity profile potentially improves aqueous solubility while maintaining CNS penetrability [8].
Table 2: Comparative Analysis of Saturated Nitrogen Heterocycles in Drug Design
| Parameter | Azetidine Derivatives | Pyrrolidine Derivatives | Piperidine Derivatives |
|---|---|---|---|
| Ring Strain Energy | ~26 kcal/mol | ~6 kcal/mol | Minimal strain |
| Preferred Conformation | Puckered | Envelope | Chair |
| Basicity (pKa) | 11.2-11.5 | 10.5-11.0 | 11.0-11.4 |
| Molecular Weight Range | 57-70 (base) | 71-84 (base) | 85-98 (base) |
| Chiral Centers (monosub) | 1 | 1 | 1 |
| Synthetic Accessibility | Challenging | Moderate | Well-established |
| Metabolic Vulnerability | β-oxidation | Ring oxidation | N-Dealkylation |
Synthetic studies reveal that azetidine-containing amino acids require complex multi-step sequences involving Horner-Wadsworth-Emmons reactions and aza-Michael additions, yielding approximately 45-72%. In contrast, pyrrolidine analogs like [Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can be synthesized more efficiently via reductive amination or nucleophilic substitution routes, achieving yields exceeding 80% under optimized conditions. This synthetic tractability enhances their attractiveness as scaffolds for structure-activity relationship exploration [3] [9].
Pharmacological Significance and Mechanisms
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1